molecular formula C19H13Cl3N2OS B2503104 (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide CAS No. 301175-74-6

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2503104
CAS No.: 301175-74-6
M. Wt: 423.74
InChI Key: KXGZCQVEHQFQBH-SOFGYWHQSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzylamine with a suitable thioamide under acidic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Chlorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

    (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)butyramide: Similar structure but with a butyramide group instead of an acrylamide group.

Uniqueness

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different amide groups.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZCQVEHQFQBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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